molecular formula C21H20F3NO4 B1390768 Fmoc-5,5,5-trifluoro-DL-leucine CAS No. 777946-04-0

Fmoc-5,5,5-trifluoro-DL-leucine

Cat. No.: B1390768
CAS No.: 777946-04-0
M. Wt: 407.4 g/mol
InChI Key: QITBKIGOBMSJBN-UHFFFAOYSA-N
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Description

Fmoc-5,5,5-trifluoro-DL-leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it particularly useful in solid-phase peptide synthesis and proteomics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5,5,5-trifluoro-DL-leucine typically involves the introduction of a trifluoromethyl group to the leucine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

Fmoc-5,5,5-trifluoro-DL-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-5,5,5-trifluoro-DL-leucine is unique due to its Fmoc protection, which makes it particularly suitable for solid-phase peptide synthesis. The trifluoromethyl group also imparts unique properties, such as increased thermal stability and resistance to enzymatic degradation .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBKIGOBMSJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661507
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777946-04-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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